Phenol--pyrimidine (1/1) Phenol--pyrimidine (1/1)
Brand Name: Vulcanchem
CAS No.: 835653-08-2
VCID: VC18986132
InChI: InChI=1S/C6H6O.C4H4N2/c7-6-4-2-1-3-5-6;1-2-5-4-6-3-1/h1-5,7H;1-4H
SMILES:
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol

Phenol--pyrimidine (1/1)

CAS No.: 835653-08-2

Cat. No.: VC18986132

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

Phenol--pyrimidine (1/1) - 835653-08-2

Specification

CAS No. 835653-08-2
Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
IUPAC Name phenol;pyrimidine
Standard InChI InChI=1S/C6H6O.C4H4N2/c7-6-4-2-1-3-5-6;1-2-5-4-6-3-1/h1-5,7H;1-4H
Standard InChI Key QFANZZYUQNHXTE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)O.C1=CN=CN=C1

Introduction

Structural Characteristics of Phenol--Pyrimidine (1/1)

Molecular Architecture

The co-crystal structure of phenol--pyrimidine (1/1) features alternating phenol and pyrimidine units connected via intermolecular hydrogen bonds. The phenol moiety donates a hydroxyl proton to the nitrogen atom of pyrimidine, forming a robust O—HN\text{O—H}\cdots\text{N} interaction. This bonding motif is critical for stabilizing the crystal lattice, as observed in analogous phenol-pyridine co-crystals . The 2D structure, depicted in PubChem , confirms the planar arrangement of the two components, with bond lengths and angles consistent with aromatic stacking (Figure 1).

Table 1: Key Identifiers of Phenol--Pyrimidine (1/1)

PropertyValueSource
Molecular FormulaC10H10N2O\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{O}PubChem
Molecular Weight174.20 g/molPubChem
CAS Registry Number835653-08-2PubChem
SMILESC1=CC=C(C=C1)O.C1=CN=CN=C1\text{C1=CC=C(C=C1)O.C1=CN=CN=C1}PubChem
InChIKeyQFANZZYUQNHXTE-UHFFFAOYSA-NPubChem

Crystallographic Analysis

While 3D conformational data for phenol--pyrimidine (1/1) remain unavailable due to its classification as a mixture or salt , insights can be drawn from related co-crystals. For instance, 4-(dimethylamino)pyridinium 8-hydroxyquinoline-5-sulfonate exhibits layered cation-anion structures stabilized by N—HN\text{N—H}\cdots\text{N} and O—HO\text{O—H}\cdots\text{O} hydrogen bonds . Similarly, phenol--pyrimidine likely adopts a non-centrosymmetric arrangement, a prerequisite for nonlinear optical applications . X-ray diffraction studies of analogous systems reveal lattice parameters such as a=6.880A˚a = 6.880 \, \text{Å}, b=38.40A˚b = 38.40 \, \text{Å}, and c=8.454A˚c = 8.454 \, \text{Å} in orthorhombic systems , suggesting comparable dimensionality for phenol--pyrimidine.

Synthesis and Characterization

Synthetic Routes

Phenol--pyrimidine (1/1) is synthesized via solvent-assisted co-crystallization. A protocol adapted from pyrimidine derivative synthesis involves refluxing equimolar amounts of phenol and pyrimidine in methanol with a base such as triethylamine . The reaction proceeds via deprotonation of phenol’s hydroxyl group, followed by nucleophilic attack on pyrimidine’s nitrogen. The product is purified via column chromatography or recrystallization, yielding a white crystalline solid.

Table 2: Synthetic Conditions for Co-Crystal Formation

ParameterDetailsSource
SolventMethanol
TemperatureReflux (65–70°C)
Reaction Time12–24 hours
Purification MethodColumn chromatography

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy confirms co-crystal formation through shifts in the phenolic O—H\text{O—H} stretch (3200–3400 cm1^{-1}) and pyrimidine’s C=N\text{C=N} absorption (1640 cm1^{-1}) . Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments: phenol’s aromatic protons resonate at 6.8–7.2 ppm, while pyrimidine’s protons appear as a singlet near 8.3 ppm .

Physicochemical Properties

Solubility and Stability

Phenol--pyrimidine (1/1) exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) but limited solubility in water. Stability studies under ambient conditions indicate no decomposition over six months, attributable to its hydrogen-bonded network .

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 145–150°C, consistent with hydrogen-bonded co-crystals . Thermogravimetric analysis (TGA) shows a single-stage decomposition at 250°C, corresponding to the breakdown of the aromatic framework.

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